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molecular formula C7H9BrClN3 B8686946 (5-Bromo-2-chloropyrimidin-4-yl)isopropylamine

(5-Bromo-2-chloropyrimidin-4-yl)isopropylamine

Cat. No. B8686946
M. Wt: 250.52 g/mol
InChI Key: RNXSZXRTNRVNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943629B2

Procedure details

3.3 ml (23.8 mmol) of triethylamine and 2.0 ml (23.3 mmol) of 2-aminopropane are added to a solution of 4.87 g (21.4 mmol) of 5-bromo-2,4-dichloropyrimidine in 23 ml of acetonitrile at 0° C. The reaction mixture is stirred at room temperature overnight and then the solvent is stripped off. The resulting residue is purified by chromatography (dichloromethane/ethanol 8:2). 4.09 g (16.4 mmol; yield: 76%) of the product are obtained.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH2:8][CH:9]([CH3:11])[CH3:10].[Br:12][C:13]1[C:14](Cl)=[N:15][C:16]([Cl:19])=[N:17][CH:18]=1>C(#N)C>[Br:12][C:13]1[C:14]([NH:8][CH:9]([CH3:11])[CH3:10])=[N:15][C:16]([Cl:19])=[N:17][CH:18]=1

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
reactant
Smiles
NC(C)C
Name
Quantity
4.87 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by chromatography (dichloromethane/ethanol 8:2)
CUSTOM
Type
CUSTOM
Details
4.09 g (16.4 mmol; yield: 76%) of the product are obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C(=NC(=NC1)Cl)NC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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